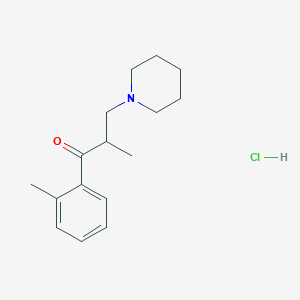
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane is a fluorinated alkyl silane compound. It is known for its unique properties, such as high hydrophobicity and oleophobicity, making it useful in various industrial applications, including surface treatments and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane typically involves the reaction of a fluorinated alkyl halide with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound hydrolyzes in the presence of water to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Condensation: Catalysts such as acids or bases can be used to accelerate the condensation reaction.
Major Products Formed
Hydrolysis: Silanols.
Condensation: Siloxane networks or coatings on surfaces.
Wissenschaftliche Forschungsanwendungen
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane has a wide range of applications in scientific research, including:
Surface Treatments: Used to create hydrophobic and oleophobic surfaces on materials such as glass, metals, and ceramics.
Coatings: Applied as a coating to provide anti-fouling, anti-corrosion, and self-cleaning properties.
Adhesion Promoters: Enhances adhesion between inorganic materials and fluorinated polymers.
Biomedical Applications: Investigated for use in medical devices and implants due to its biocompatibility and resistance to biofouling.
Wirkmechanismus
The primary mechanism of action of triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane involves the formation of a self-assembled monolayer (SAM) on surfaces. Upon hydrolysis, the compound forms silanol groups that can condense with hydroxyl groups on the surface, creating a covalently bonded monolayer. This monolayer imparts hydrophobic and oleophobic properties to the surface, reducing surface energy and preventing wetting by water and oils .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Uniqueness
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane is unique due to its longer fluorinated alkyl chain, which provides enhanced hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring extreme water and oil repellency .
Eigenschaften
Molekularformel |
C22H19F29O3Si |
|---|---|
Molekulargewicht |
910.4 g/mol |
IUPAC-Name |
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane |
InChI |
InChI=1S/C22H19F29O3Si/c1-4-52-55(53-5-2,54-6-3)8-7-9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)14(33,34)15(35,36)16(37,38)17(39,40)18(41,42)19(43,44)20(45,46)21(47,48)22(49,50)51/h4-8H2,1-3H3 |
InChI-Schlüssel |
CQKYPSFBBUNALQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)







![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)





